

A Comprehensive Technical Guide to 6-Hydroxy-5-nitronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1295928*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-5-nitronicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of nicotinic acid (Vitamin B3), its unique electronic and structural features, imparted by the hydroxyl and nitro functional groups, make it a valuable building block for the synthesis of more complex molecules and a potential scaffold for novel therapeutic agents.^[1] This document provides an in-depth overview of the core physicochemical properties of **6-Hydroxy-5-nitronicotinic acid**, detailed experimental protocols for its synthesis, and a summary of its current applications and safety considerations.

Physicochemical Properties

6-Hydroxy-5-nitronicotinic acid is typically a light yellow to off-white crystalline powder.^[2] Its structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (nitro and carboxyl groups), influences its physical and chemical characteristics. The quantitative physicochemical data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[2] [3]
Molecular Weight	184.11 g/mol	[2] [3]
Melting Point	269-271°C, 291°C	[2] [4]
Boiling Point	463.4°C at 760 mmHg	[1] [2]
Density	1.7 g/cm ³	[2] [4]
pKa (Predicted)	3.09 ± 0.50	[1]
LogP	-0.0187 to -0.5	[2] [5]
Appearance	Light yellow to off-white powder	[2]
CAS Number	6635-31-0	[2]

Note: Discrepancies in reported melting points may arise from different experimental conditions or sample purity.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of **6-Hydroxy-5-nitronicotinic acid**. While raw spectra are best consulted from spectral databases, the following summarizes key reported data:

- ¹H NMR (DMSO-d₆, δ): Signals have been reported at approximately 8.37 ppm (1H, d, J=2.5 Hz) and 8.65 ppm (1H, d, J=2.5 Hz).[\[6\]](#)
- LC-MS: This technique is commonly used to confirm the mass (m/z 184.01) and purity of the compound, with some suppliers reporting purity greater than 95%.[\[6\]](#)[\[7\]](#)
- FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, including O-H (hydroxyl and carboxylic acid), C=O (carboxyl), and N-O (nitro) stretches. Spectral data is available in chemical databases.[\[8\]](#)

Experimental Protocols: Synthesis

The primary route for synthesizing **6-Hydroxy-5-nitronicotinic acid** is through the nitration of 6-hydroxynicotinic acid.[6][9][10] Various methods employ different nitrating agents and conditions, which can influence yield and purity.

Method 1: Nitration with Fuming Nitric Acid

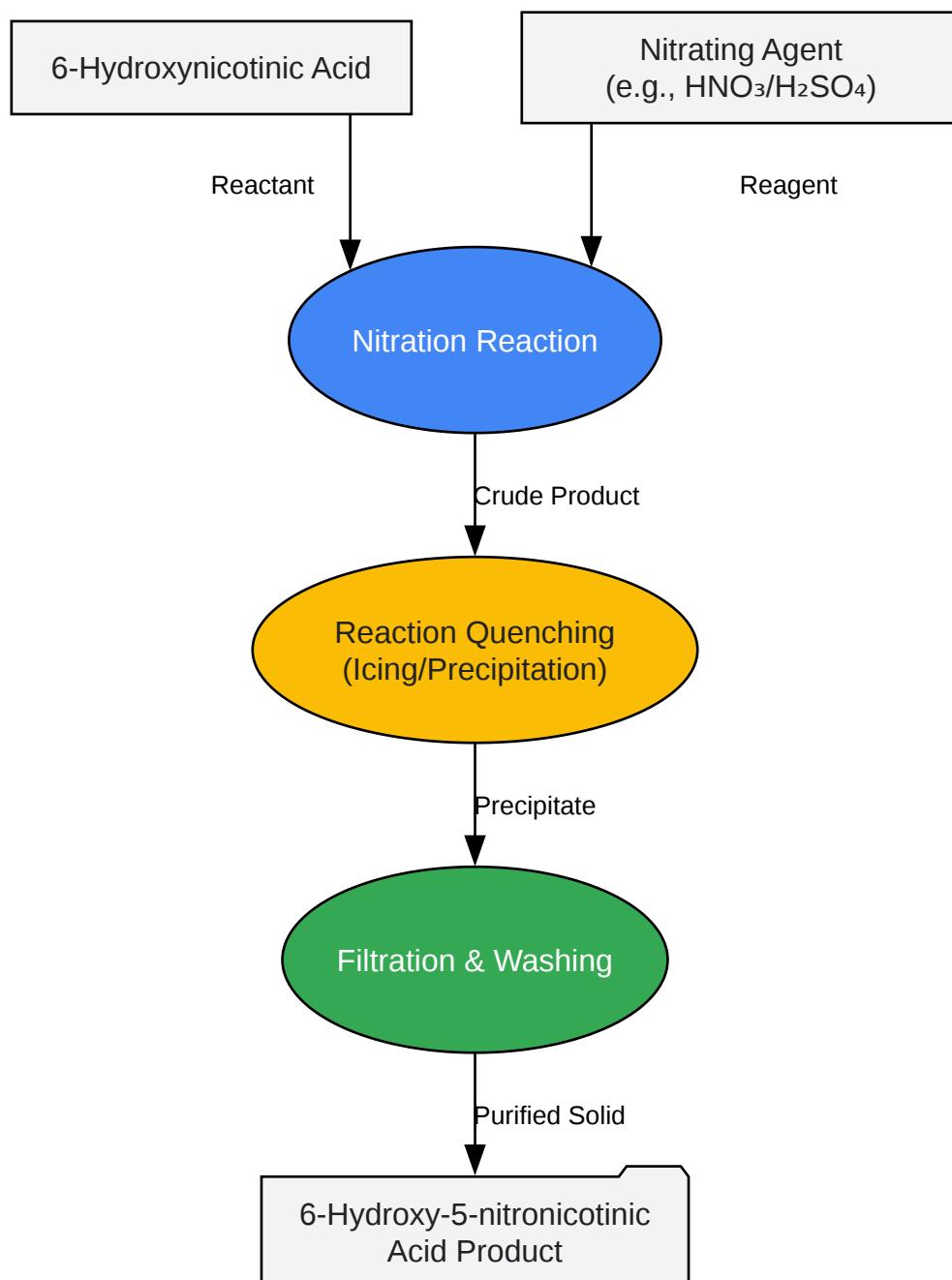
This protocol involves the direct use of fuming nitric acid as the nitrating agent.

Procedure:

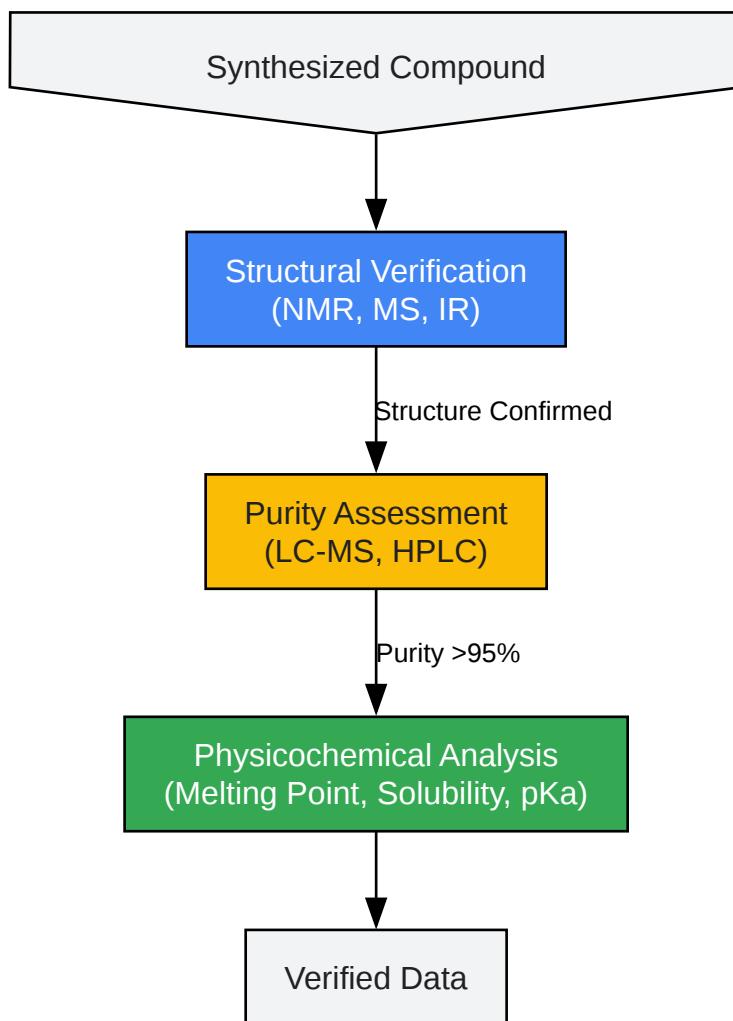
- To a 250mL flask, add 6-hydroxynicotinic acid (20g) and red fuming nitric acid (100mL).[6]
- Slowly heat the mixture to 50°C (bath temperature) and stir at this temperature for 8 hours. [6]
- Increase the temperature to 80°C and maintain for an additional period.[6]
- Cool the reaction mixture to room temperature overnight.[6]
- Collect the resulting yellow precipitate by filtration.[6]
- Wash the precipitate with cold water (10 mL) and dry to yield the final product.[6]

Method 2: Nitration with a Sulfuric Acid/Nitric Acid Mixture

This method is a common alternative that uses a mixed acid system for nitration.


Procedure:

- In a suitable reaction vessel, dissolve 6-hydroxynicotinic acid (30g, 0.217 mol) in concentrated sulfuric acid (50 mL).[6]
- Separately, prepare a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid (60 mL total).[6]


- Cool the solution of 6-hydroxynicotinic acid and add the mixed acid dropwise, ensuring the temperature remains below 20°C.[6]
- After the addition is complete, stir the mixture at room temperature for 1 hour.[6]
- Heat the reaction mixture to 80°C for 4 hours.[6]
- Pour the hot mixture onto ice to precipitate the product.[6]
- Collect the solid by filtration and dry to obtain **6-Hydroxy-5-nitronicotinic acid**.[6]

Visualization of Key Processes

Diagrams are provided to visualize the synthesis workflow and a general characterization process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Hydroxy-5-nitronicotinic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Applications and Research Interest

6-Hydroxy-5-nitronicotinic acid serves primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical and fine chemical applications.[1][9] Its structural motifs are of interest for:

- **Drug Discovery:** As a substituted nicotinic acid, it is explored as a starting material for compounds targeting various biological pathways. It can be used to create libraries of novel compounds for screening against diseases where nicotinic acid has shown therapeutic potential.[1]

- Lead Compound Development: The presence of reactive sites allows for diverse chemical modifications, making it a versatile scaffold for developing lead compounds in anti-inflammatory, anti-bacterial, and anti-tumor research.[6]
- Material Science: Its chemical structure may also be relevant in the development of novel functional materials.

Safety and Handling

According to safety data sheets, **6-Hydroxy-5-nitronicotinic acid** is classified as an irritant.

- Hazard Statements: H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation).[2][4]
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4] Handling should occur in a well-ventilated area or fume hood to avoid inhalation of the powder.[4]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] "Keep Cold" is often recommended for long-term storage.[1][2]

Conclusion

6-Hydroxy-5-nitronicotinic acid is a well-characterized compound with established physicochemical properties and synthesis protocols. Its utility as a chemical intermediate in pharmaceutical research underscores its importance. This guide provides the foundational technical data required for researchers to effectively utilize this compound in their work, from synthesis and characterization to its application in developing novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 6-Hydroxy-5-nitronicotinic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. guidechem.com [guidechem.com]
- 7. 6635-31-0|6-Hydroxy-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 8. 6-Hydroxy-5-nitronicotinic acid(6635-31-0)FT-IR [m.chemicalbook.com]
- 9. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]
- 10. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Hydroxy-5-nitronicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295928#physicochemical-properties-of-6-hydroxy-5-nitronicotinic-acid\]](https://www.benchchem.com/product/b1295928#physicochemical-properties-of-6-hydroxy-5-nitronicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com